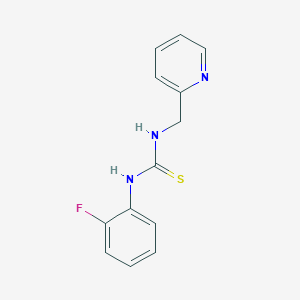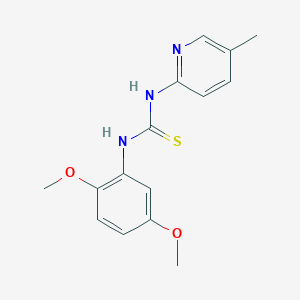
N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea, also known as FPMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative and has been synthesized using different methods.
作用機序
The mechanism of action of N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood. However, studies have suggested that N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea may inhibit the growth of cancer cells by inducing apoptosis, inhibiting the cell cycle, and inhibiting angiogenesis. N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea may also inhibit the replication of viruses by targeting viral proteins. In agriculture, N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea may act as a herbicide by inhibiting photosynthesis and as an insecticide by inhibiting acetylcholinesterase.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to have biochemical and physiological effects in various studies. In one study, N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea was found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes in cancer cells. In another study, N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea was found to reduce the levels of pro-inflammatory cytokines in mice. However, the effects of N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea on human health are not fully understood and require further investigation.
実験室実験の利点と制限
The advantages of using N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, the limitations of using N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea include its low solubility in water and potential toxicity to living organisms.
将来の方向性
There are several future directions for research on N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea. One direction is to investigate the potential applications of N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea in the treatment of other diseases, such as Alzheimer's disease and diabetes. Another direction is to study the toxicity of N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea in living organisms and its potential environmental impact. Additionally, the development of new synthesis methods for N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea and the synthesis of N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea derivatives with improved properties are also potential future directions for research.
Conclusion:
In conclusion, N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea is a chemical compound that has potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its synthesis methods, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea and its derivatives.
合成法
N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with 2-pyridinemethylamine followed by the reaction with thiourea. Another method involves the reaction of 2-fluorobenzaldehyde with 2-pyridinemethylamine followed by the reaction with potassium thiocyanate. The yield of N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea using these methods ranges from 60% to 85%.
科学的研究の応用
N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to have anticancer, antiviral, and antimicrobial properties. In agriculture, N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been found to have herbicidal and insecticidal activities. In material science, N-(2-fluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been used as a ligand in the synthesis of metal complexes.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c14-11-6-1-2-7-12(11)17-13(18)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEBLVLSFZGGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CC=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(pyridin-2-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B5702870.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)




![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)
![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)
